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Introduction

Sulfo-Cy7 amine is a water-soluble, near-infrared (NIR) fluorescent dye that is an invaluable
tool for a variety of fluorescence-based applications, including fluorescence microscopy, in vivo
imaging, and flow cytometry.[1][2] Its emission in the NIR spectrum (around 773 nm) minimizes
interference from tissue autofluorescence, allowing for deep-tissue imaging with a high signal-
to-noise ratio.[2][3] The sulfonate groups enhance its water solubility, making it ideal for
labeling biological molecules in aqueous environments without the need for organic co-solvents
that could potentially denature sensitive proteins.[1][2] The primary amine group on Sulfo-Cy7
allows for its conjugation to various molecules containing electrophilic groups, such as
activated esters (e.g., NHS esters) or isothiocyanates.[4][5] This document provides detailed
application notes and experimental protocols for the effective use of Sulfo-Cy7 amine in
fluorescence microscopy.

Physicochemical and Spectroscopic Properties

The key characteristics of Sulfo-Cy7 amine are summarized in the table below. These
properties make it a robust and reliable fluorescent probe for demanding imaging applications.
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Property Value Reference
Excitation Maximum (Aex) ~750 nm [2]
Emission Maximum (Aem) ~773 nm [2]

Molar Extinction Coefficient (g) >200,000 cm~—tM—1

Stokes Shift ~23 nm [2]
Solubility Water, DMSO, DMF
Reactive Group Primary Amine [4]

Applications in Fluorescence Microscopy

Sulfo-Cy7 is a versatile dye with a broad range of applications in fluorescence microscopy and
other fluorescence-based techniques:

Immunofluorescence: After conjugation to primary or secondary antibodies, Sulfo-Cy7 can
be used to visualize specific proteins and cellular structures with high specificity.

« In Vivo Imaging: The NIR emission of Sulfo-Cy7 allows for deep tissue penetration, making it
an excellent choice for non-invasive imaging of biological processes in living animals.[2][3]

e Flow Cytometry: Labeled with Sulfo-Cy7, cells can be identified and sorted based on the
expression of specific surface markers.[2]

» Bioconjugation: The amine group of Sulfo-Cy7 can be reacted with various crosslinkers to
label a wide array of biomolecules, including proteins, peptides, and nucleic acids.[1][2]

Experimental Protocols

Here we provide detailed protocols for the conjugation of Sulfo-Cy7 amine to a carboxylated
molecule and a general protocol for immunofluorescence staining of cultured cells using a
Sulfo-Cy7 labeled antibody.

Protocol 1: Conjugation of Sulfo-Cy7 Amine to a
Carboxylated Molecule via EDCINHS Chemistry
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This protocol describes the covalent labeling of a molecule containing a carboxylic acid group
with Sulfo-Cy7 amine using carbodiimide chemistry.

Materials:

e Sulfo-Cy7 amine

e Molecule to be labeled (with a carboxyl group)

» N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
e N-Hydroxysuccinimide (NHS)

e Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
o Conjugation Buffer: 0.1 M MES buffer, pH 6.0

e Quenching Buffer: 1 M Tris-HCI, pH 8.5

e Size-exclusion chromatography column (e.g., Sephadex G-25)

» Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

o Preparation of Sulfo-Cy7 Amine: Immediately before use, dissolve Sulfo-Cy7 amine in a
small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

» Activation of Carboxyl Groups:
o Dissolve the carboxylated molecule in the conjugation buffer.

o Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the carboxylated
molecule solution.

o Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

e Conjugation Reaction:

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b15552809?utm_src=pdf-body
https://www.benchchem.com/product/b15552809?utm_src=pdf-body
https://www.benchchem.com/product/b15552809?utm_src=pdf-body
https://www.benchchem.com/product/b15552809?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Add a 1.5 to 3-fold molar excess of the dissolved Sulfo-Cy7 amine to the activated
molecule solution.

o Incubate the reaction mixture for 2 hours at room temperature in the dark, with continuous
gentle mixing.

e Quenching the Reaction (Optional): Add quenching buffer to a final concentration of 50-100
mM and incubate for 15 minutes at room temperature to stop the reaction.

o Purification:

o Separate the Sulfo-Cy7 conjugate from the unreacted dye and other reagents using a
size-exclusion chromatography column equilibrated with PBS.

o Collect the first colored fraction, which contains the labeled molecule.

o Characterization (Optional): Determine the degree of labeling (DOL) by measuring the
absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for Sulfo-Cy7).

o Storage: Store the purified Sulfo-Cy7 conjugate at 4°C in the dark. For long-term storage,
add glycerol to a final concentration of 50% and store at -20°C.

Protocol 2: Immunofluorescence Staining of Cultured
Cells

This protocol outlines the steps for staining fixed and permeabilized cells with a Sulfo-Cy7-
conjugated antibody.[6]

Materials:

Cells grown on coverslips or in imaging-compatible plates

Phosphate-buffered saline (PBS)

Fixation Solution: 4% paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.1% Triton X-100 in PBS
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Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

Sulfo-Cy7-conjugated primary or secondary antibody

Nuclear Counterstain (optional, e.g., DAPI)

Antifade Mounting Medium

Procedure:

Cell Preparation:

o Wash the cells grown on coverslips three times with PBS.

Fixation:

o Incubate the cells with 4% PFA for 15-20 minutes at room temperature.[6]

o Wash the cells three times with PBS.

Permeabilization (for intracellular targets):

o Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

o Wash the cells three times with PBS.

Blocking:

o Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce
non-specific antibody binding.[6]

Antibody Staining:

o Dilute the Sulfo-Cy7-conjugated antibody to its predetermined optimal concentration in
blocking buffer.

o Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight
at 4°C in a humidified chamber, protected from light.[6]
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o Wash the cells three times with PBS for 5 minutes each.

o Counterstaining (Optional):

o If a nuclear counterstain is desired, incubate the cells with the counterstain solution
according to the manufacturer's instructions.[6]

o Wash the cells three times with PBS.

e Mounting:
o Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.[6]
o Seal the edges of the coverslip with nail polish to prevent drying.

e Imaging:

o Image the slides using a fluorescence microscope equipped with appropriate filters for
Sulfo-Cy7 (Excitation: ~750 nm, Emission: ~780-850 nm).[6]

Data Presentation

Table 1: Spectroscopic Properties of Sulfo-Cy7

Parameter Value

Excitation Maximum (nm) ~750[2]

Emission Maximum (nm) ~773[2]

Molar Extinction Coefficient (cm=tM~1) >200,000[6]

Quantum Yield (®) Not specified in search results
Recommended Excitation Laser (nm) 750[6]

Recommended Emission Filter (nm) 780 - 850[6]

Note on Signal-to-Noise Ratio (SNR): While Sulfo-Cy7 is known for its high signal-to-noise ratio
due to its NIR emission, specific quantitative SNR values are highly dependent on the
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experimental setup, including the imaging system, sample preparation, and probe
concentration. Researchers are encouraged to determine the SNR for their specific application

to optimize imaging parameters.

Visualizations

Protocol 1: Sulfo-Cy7 Amine Conjugation
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Caption: Workflow for conjugating Sulfo-Cy7 amine to a carboxylated molecule.
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Protocol 2: Immunofluorescence Staining
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Caption: Experimental workflow for immunofluorescence staining with a Sulfo-Cy7 conjugate.
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Caption: Logical relationship in Sulfo-Cy7 amine bioconjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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